molecular formula C7H7FN2O B2854772 5-Fluoro-2-(prop-2-en-1-yloxy)pyrimidine CAS No. 2168492-00-8

5-Fluoro-2-(prop-2-en-1-yloxy)pyrimidine

Cat. No. B2854772
CAS RN: 2168492-00-8
M. Wt: 154.144
InChI Key: FSEHRGCTZYCCLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-(prop-2-en-1-yloxy)pyrimidine is a type of fluorinated pyrimidine . Fluorinated pyrimidines are a class of organic compounds where the substituents around a pyrimidine ring include at least one fluorine atom . They are often used in the treatment of cancer .


Synthesis Analysis

The synthesis of 5-Fluoro-2-(prop-2-en-1-yloxy)pyrimidine involves several metabolic steps including sequential phosphorylation to its monophosphate, diphosphate, and triphosphate . The incorporation of radioactive and stable isotopes can be used to study its metabolism and biodistribution .


Molecular Structure Analysis

The molecular structure of 5-Fluoro-2-(prop-2-en-1-yloxy)pyrimidine is similar to that of other fluorinated pyrimidines. The effects of fluorine on the biological activities of drug-like molecules result, in part, from fluorine’s high electronegativity but low propensity to engage in hydrogen bond formation .


Chemical Reactions Analysis

5-Fluoro-2-(prop-2-en-1-yloxy)pyrimidine undergoes various chemical reactions. For instance, it can be oxidized by superoxide radical anion (O2•−) or hydroperoxyl radical (HO2•) in water through a proton-coupled electron transfer (PCET) mechanism .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Fluoro-2-(prop-2-en-1-yloxy)pyrimidine are influenced by the presence of the fluorine atom. Fluorine’s high electronegativity and low propensity to engage in hydrogen bond formation contribute to these properties .

Mechanism of Action

Target of Action

The primary target of 5-Fluoro-2-(prop-2-en-1-yloxy)pyrimidine, a fluorinated pyrimidine, is thymidylate synthase (TS) . TS is an enzyme that plays a crucial role in DNA synthesis. It catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), which is a necessary step in the DNA replication process .

Mode of Action

5-Fluoro-2-(prop-2-en-1-yloxy)pyrimidine interferes with DNA synthesis by inhibiting the action of TS . The compound is metabolized to its active form, 5-fluoro-2’-deoxyuridine-5’-monophosphate (FdUMP), which binds to TS and forms a covalently bound ternary complex . This binding inhibits the conversion of dUMP to dTMP, thereby disrupting DNA synthesis and leading to cell death .

Biochemical Pathways

The inhibition of TS by 5-Fluoro-2-(prop-2-en-1-yloxy)pyrimidine affects the DNA synthesis pathway . By preventing the conversion of dUMP to dTMP, the compound disrupts the balance of nucleotides necessary for DNA replication . This disruption can lead to DNA damage and ultimately cell death .

Pharmacokinetics

The pharmacokinetics of 5-Fluoro-2-(prop-2-en-1-yloxy)pyrimidine involves its metabolism to the active form FdUMP . This transformation is crucial for the compound’s ability to inhibit TS and disrupt DNA synthesis .

Result of Action

The result of the action of 5-Fluoro-2-(prop-2-en-1-yloxy)pyrimidine is the inhibition of DNA synthesis, leading to DNA damage and cell death . This makes the compound potentially useful in the treatment of cancer, as it can selectively kill rapidly dividing cancer cells .

Action Environment

The action of 5-Fluoro-2-(prop-2-en-1-yloxy)pyrimidine can be influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the rate of uptake of the compound by cells, which can vary depending on the specific type of cell . Additionally, the stability of the compound can be influenced by factors such as pH and temperature . .

Safety and Hazards

While 5-Fluoro-2-(prop-2-en-1-yloxy)pyrimidine is used in cancer treatment, it may cause strong side effects . Therefore, understanding the causes and mechanisms of these side effects is crucial for its safe use .

Future Directions

The future of 5-Fluoro-2-(prop-2-en-1-yloxy)pyrimidine lies in the development of more precise uses of fluorinated pyrimidines for cancer treatment in the era of personalized medicine . Further development of immunotherapy and combination with DNA analog drugs involving 5-FU has the potential to become a highly effective therapy .

properties

IUPAC Name

5-fluoro-2-prop-2-enoxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O/c1-2-3-11-7-9-4-6(8)5-10-7/h2,4-5H,1,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSEHRGCTZYCCLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=NC=C(C=N1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-(prop-2-en-1-yloxy)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.